6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
It contains a pyrazolo[3,4-d]pyrimidine core, substituted with a piperazine moiety and additional aromatic groups. The presence of the piperazine ring suggests potential pharmacological activity, as this structural motif is commonly found in various drugs and bioactive compounds .
Synthesis Analysis
The compound is synthesized via a three-step protocol, yielding good product yield. The key steps involve the introduction of the piperazine moiety through a Mannich reaction. The 1,2,4-triazole derivative, a precursor, is prepared using a simple and efficient procedure .
Molecular Structure Analysis
- 1H and 13C Nuclear Magnetic Resonance (NMR) : Offers insights into the connectivity and arrangement of atoms within the molecule .
Chemical Reactions Analysis
The compound’s reactivity and potential reactions depend on its functional groups. Given the presence of the piperazine ring and the pyrazolo[3,4-d]pyrimidine core, it may participate in nucleophilic substitutions, cyclizations, and other transformations. Further studies are needed to explore its chemical behavior .
Physical and Chemical Properties Analysis
Future Directions
Properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN7/c1-16-7-8-21(17(2)13-16)27-22-20-15-26-30(3)23(20)29-24(28-22)32-11-9-31(10-12-32)19-6-4-5-18(25)14-19/h4-8,13-15H,9-12H2,1-3H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUWTUPSDLASFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC(=CC=C5)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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